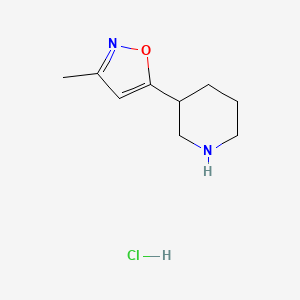

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-methyl-5-piperidin-3-yl-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c1-7-5-9(12-11-7)8-3-2-4-10-6-8;/h5,8,10H,2-4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFJXHGRULEKOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of 5-Halo-2-hydroxypentylamine Hydrohalide to 3-Hydroxypiperidine (Key Intermediate)

One foundational step in synthesizing piperidine derivatives, including 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride, is the preparation of 3-hydroxypiperidine. According to patent CN106432059A, 3-hydroxypiperidine can be efficiently synthesized via intramolecular cyclization of 5-halo-2-hydroxypentylamine hydrohalide salts under basic aqueous conditions. The reaction proceeds as follows:

- Starting Material: 5-halo-2-hydroxypentylamine hydrohalide (where X = Cl or Br)

- Conditions: Reaction in water with an inorganic base (e.g., NaOH), temperature controlled between 10–15°C to avoid side reactions

- Reaction: Intramolecular nucleophilic substitution leading to ring closure forming 3-hydroxypiperidine

- Outcome: High-yield cyclization under mild, controlled temperature conditions

This intermediate is crucial as the piperidine ring system is a core structure in the target compound.

Synthesis of Isoxazole Moiety via Hydroxylamine-Mediated Cyclization

The isoxazole ring, specifically the 3-methyl-5-isoxazolyl group, is typically constructed through cyclization reactions involving hydroxylamine derivatives and β-dicarbonyl compounds or their equivalents.

A general procedure reported for 3,4-disubstituted isoxazole-5(4H)-ones involves:

- Reactants: Ethyl acetoacetate, hydroxylamine hydrochloride, and an aromatic aldehyde

- Catalyst: Modified β-cyclodextrin-supported copper catalyst (Cu@Met-β-CD)

- Conditions: Stirring at 40°C for 4–15 minutes

- Workup: Extraction with ethyl acetate and drying over MgSO4

- Outcome: Efficient formation of isoxazole rings with good yields in short reaction times

Though this method targets isoxazolones, the approach of hydroxylamine-mediated cyclization of β-keto compounds is relevant for constructing the isoxazole ring in this compound.

Enantiomerically Pure 3-Methyl-5-(1-alkyl-2(S)-pyrrolidinyl) Isoxazole Synthesis (Analogous Methodology)

A detailed and high-yielding synthetic route for enantiomerically pure 3-methyl-5-(1-alkyl-2(S)-pyrrolidinyl) isoxazoles, structurally related to this compound, is described in patent US5516912A. This method involves:

- Step (a): Conversion of an alkyl ester of N-alkyl-L-proline (or L-pyroglutamic acid) into a keto-oxime intermediate via reaction with an anion of acetonitrile followed by methyl Grignard reagent and hydroxylamine.

- Step (b): Cyclization and dehydration of the keto-oxime intermediate using cyclizing/dehydrating reagents (e.g., acid chlorides, dehydrating agents) in a suitable solvent at temperatures from 0°C to reflux for 3–48 hours.

- Outcome: High yield and high chiral purity of the target isoxazole-pyrrolidinyl compounds.

This two-step sequence is adaptable for the synthesis of the isoxazole ring fused to nitrogen heterocycles such as piperidine, by modifying the starting amine and reaction conditions accordingly.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- Temperature Control: The cyclization step to form the piperidine ring is sensitive to temperature; maintaining below 15°C prevents side reactions and improves yield.

- Catalyst Efficiency: The use of modified β-cyclodextrin-supported copper catalysts enhances the rate and selectivity of isoxazole ring formation, reducing reaction times significantly.

- Chiral Purity: The method involving keto-oxime intermediates and subsequent cyclization/dehydration is notable for producing enantiomerically pure products, critical for pharmaceutical applications.

- Reaction Flexibility: The procedures allow for variation in alkyl substituents and protecting groups, enabling tailored synthesis of analogs of this compound with desired stereochemistry and functionality.

- Solvent and Workup: Common solvents include aqueous media for cyclization and organic solvents like ethyl acetate for extraction and purification steps. Drying agents such as anhydrous magnesium sulfate are standard for organic phase drying.

Analyse Chemischer Reaktionen

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-BuLi . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with molecular iodine and hydroxylamine leads to the formation of 3,5-disubstituted isoxazoles .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities . In the industry, it is used in the development of new drugs and other biomedical applications.

Wirkmechanismus

The mechanism of action of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to moderately reduce heart rate, cardiac output, and force of contraction in isolated frog heart studies . The exact molecular targets and pathways involved in these effects are still under investigation, but they likely involve interactions with various receptors and enzymes in the body .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analog: 4-(3-Methyl-5-isoxazolyl)piperidine Hydrochloride

This positional isomer features the isoxazole group at the 4-position of the piperidine ring instead of the 3-position. While sharing the same molecular formula and weight, the altered substitution pattern may affect its conformational stability and receptor binding. For instance, steric hindrance or hydrogen-bonding interactions could differ significantly, impacting its utility in drug design .

| Parameter | 3-(3-Methyl-5-isoxazolyl)piperidine HCl | 4-(3-Methyl-5-isoxazolyl)piperidine HCl |

|---|---|---|

| Substitution Position | 3-position | 4-position |

| Molecular Weight | 203.46 g/mol | 203.46 g/mol |

| Key Feature | Direct isoxazole-piperidine linkage | Positional isomer with steric variations |

Heterocyclic Variant: 3-{3-[(Methylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine Hydrochloride

This compound replaces the isoxazole with a 1,2,4-oxadiazole ring and introduces a methylsulfonylmethyl substituent. The oxadiazole ring enhances metabolic stability compared to isoxazole due to reduced susceptibility to hydrolysis. Such modifications are critical in optimizing pharmacokinetic profiles .

| Parameter | 3-(3-Methyl-5-isoxazolyl)piperidine HCl | 3-{3-[(Methylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine HCl |

|---|---|---|

| Heterocycle | Isoxazole | 1,2,4-Oxadiazole |

| Key Substituent | 3-Methyl group | Methylsulfonylmethyl group |

| Metabolic Stability | Moderate | High (resistant to hydrolysis) |

Linker-Modified Analog: 3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride

Here, the heterocycle (1,2,4-oxadiazole) is connected to piperidine via a methylene linker. This structural flexibility allows for greater spatial arrangement, which can enhance binding to elongated receptor pockets. However, the additional methylene group may introduce torsional strain, affecting thermodynamic stability .

Pharmaceutical Benchmark: Paroxetine Hydrochloride

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), shares the piperidine core but incorporates a benzodioxol and fluorophenyl substituent. Its molecular weight (365.83 g/mol ) and complex structure contrast sharply with the simpler 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride. Paroxetine’s clinical success underscores the importance of bulky aromatic groups in central nervous system (CNS) drug design, whereas the target compound’s compact structure may limit blood-brain barrier penetration .

| Parameter | 3-(3-Methyl-5-isoxazolyl)piperidine HCl | Paroxetine Hydrochloride |

|---|---|---|

| Molecular Weight | 203.46 g/mol | 365.83 g/mol |

| Key Substituents | 3-Methylisoxazole | Benzodioxol, fluorophenyl |

| Pharmacological Application | Research intermediate | SSRI antidepressant |

Thiazole Derivative: 2-Chloro-5-(piperidin-3-yloxymethyl)-1,3-thiazole Dihydrochloride

This compound substitutes isoxazole with a thiazole ring and adds a chloro substituent. Thiazoles are electron-deficient heterocycles, enabling nucleophilic aromatic substitution reactions. The chloro group enhances electrophilicity, making this compound a versatile intermediate for further functionalization. However, thiazoles are generally less stable than isoxazoles under acidic conditions .

Biologische Aktivität

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C9H14N2O

- CAS Number: 1374659-40-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The isoxazole moiety is known to enhance the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets. This interaction can modulate several biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain isoxazole derivatives possess inhibitory effects against various bacterial strains. The antimicrobial activity is often evaluated using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-(3-Methyl-5-isoxazolyl)piperidine | E. coli | 32 |

| 3-(3-Methyl-5-isoxazolyl)piperidine | S. aureus | 16 |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's efficacy was compared against established chemotherapeutics, revealing a promising profile.

| Cell Line | CC50 (µM) | Reference Drug CC50 (µM) |

|---|---|---|

| HT29 (colon cancer) | 58.4 | 5-Fluorouracil: 381.2 |

| A549 (lung cancer) | 47.2 | Cisplatin: 47.2 |

These results suggest that the compound may serve as a valuable lead in the development of new anticancer agents.

Neuroprotective Effects

Additionally, there is emerging evidence suggesting that isoxazole derivatives can exhibit neuroprotective properties. Studies have indicated that these compounds may inhibit neuroinflammatory pathways and promote neuronal survival under stress conditions.

Case Studies

- Antimicrobial Study : A recent investigation into the antimicrobial properties of various isoxazole derivatives found that those containing the piperidine structure showed enhanced activity against resistant bacterial strains, indicating a potential for developing new antibiotics.

- Cytotoxicity Evaluation : In a study assessing the cytotoxicity of several novel compounds, this compound was found to have a selectivity index favoring cancer cells over normal cells, suggesting its potential for targeted cancer therapy.

Q & A

Q. Critical Parameters :

Q. Table 1. Synthesis Optimization Guidelines

| Parameter | Optimal Range | Impact on Yield/Purity | References |

|---|---|---|---|

| Reaction Temperature | 60°C | Maximizes cyclization efficiency | |

| Solvent | DMF | Enhances intermediate solubility | |

| Reaction Time | 18 hours | Ensures complete coupling |

What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (e.g., [M+H]+ expected at ~229.7 amu for free base) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 210–254 nm .

- Melting Point Analysis : Compare observed melting range (e.g., 175–180°C) to literature values to confirm identity .

What safety protocols are recommended for handling this compound?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Personal Protective Equipment (PPE) :

- Spill Management :

Advanced Research Questions

How can researchers resolve inconsistencies in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization :

- Use validated cell lines (e.g., HEK-293 for receptor binding) and control compounds to minimize variability .

- Orthogonal Techniques :

- Combine radioligand binding assays with functional studies (e.g., cAMP assays) to confirm target engagement .

- Structural Analysis :

Q. Table 2. Common Data Discrepancies and Solutions

| Issue | Resolution Strategy | References |

|---|---|---|

| Variable IC50 values | Standardize buffer pH and temperature | |

| Off-target effects | Use CRISPR-edited knockout models |

What strategies improve yield and purity in large-scale synthesis?

Methodological Answer:

- Process Optimization :

- Byproduct Mitigation :

How should impurity profiling be conducted for regulatory compliance?

Methodological Answer:

- Reference Standards : Use pharmacopeial impurities (e.g., EP/USP) for HPLC calibration .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/oxidative conditions to identify degradation products .

- LC-MS/MS : Quantify impurities at <0.1% using high-resolution tandem mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.